(R)-2-Amino-6,6,6-trifluorohexanoic acid
Overview
Description
®-2-Amino-6,6,6-trifluorohexanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-6,6,6-trifluorohexanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomeric purity. One common method involves the alkylation of a chiral amine with a trifluoromethylated alkyl halide, followed by hydrolysis and purification steps to obtain the final product.
Industrial Production Methods: Industrial production of ®-2-Amino-6,6,6-trifluorohexanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: ®-2-Amino-6,6,6-trifluorohexanoic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products:
Oxidation: Oxo derivatives of ®-2-Amino-6,6,6-trifluorohexanoic acid.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
®-2-Amino-6,6,6-trifluorohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-6,6,6-trifluorohexanoic acid: The enantiomer of ®-2-Amino-6,6,6-trifluorohexanoic acid, with similar chemical properties but different biological activities.
2-Amino-6,6,6-trifluorohexanoic acid (racemic mixture): A mixture of both enantiomers, often used in studies where chirality is not a critical factor.
Other trifluoromethylated amino acids: Compounds with similar structural features but different chain lengths or functional groups.
Uniqueness: ®-2-Amino-6,6,6-trifluorohexanoic acid is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where chirality and fluorination play crucial roles.
Properties
IUPAC Name |
(2R)-2-amino-6,6,6-trifluorohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGWBXZIDRJY-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426468 | |
Record name | AC1OCSZY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-06-8 | |
Record name | 6,6,6-Trifluoro-D-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120200-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1OCSZY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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